Enhanced Lipophilicity (XLogP3 = 3.9) vs. Non-Fluorinated Alkoxy and meta-Trifluoroethoxy Analogs
The target compound exhibits an XLogP3 of 3.9 , which is substantially higher than the logP values reported for related methoxy- or ethoxy-substituted nitrobenzenes (logP typically 1.2–2.2) [1] and exceeds that of its geometric isomer 1-nitro-3-(2,2,2-trifluoroethoxy)benzene (XLogP3 = 2.0) [2]. This difference is attributed to the combination of the lipophilic trifluoroethoxy group and the ortho-methyl substitution, which influences both hydrophobicity and steric shielding.
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene (XLogP3 = 2.0); methoxy/ethoxy nitrobenzene analogs (logP 1.2–2.2) |
| Quantified Difference | Δ XLogP3 = +1.9 vs. meta-isomer; approximately Δ logP +1.7–2.7 vs. non-fluorinated alkoxy analogs |
| Conditions | Computed partition coefficient (octanol–water) via XLogP3 algorithm |
Why This Matters
Higher lipophilicity can improve membrane permeability and alter pharmacokinetic distribution when used as a building block in drug discovery, making this compound a strategically distinct choice over less lipophilic alternatives.
- [1] ChemRTP. Chemical Details: Experimental vs. Estimated LogP Comparison. https://www.chemrtp.com (accessed 2026-05-03). View Source
- [2] ChemCD. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene (CAS 87014-29-7) Property Data. https://cn.chemcd.com (accessed 2026-05-03). View Source
